5-Methoxy-2-phenyl-1,3-dioxane

Stereochemistry Ion Complexation NMR Spectroscopy

5-Methoxy-2-phenyl-1,3-dioxane (CAS 104216-84-4), also known as 2-O-methyl-1,3-O,O-benzylideneglycerol, is a chiral cyclic acetal with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It belongs to the 1,3-dioxane class and exists as distinct cis and trans stereoisomers.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 104216-84-4
Cat. No. B027652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-1,3-dioxane
CAS104216-84-4
Synonyms2-M-1,3-OOBG
2-O-methyl-1,3-O,O-benzylideneglycerol
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1COC(OC1)C2=CC=CC=C2
InChIInChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3
InChIKeyVGRWLSCCYCJYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-1,3-dioxane (CAS 104216-84-4): Chemical Identity and Research-Grade Procurement Context


5-Methoxy-2-phenyl-1,3-dioxane (CAS 104216-84-4), also known as 2-O-methyl-1,3-O,O-benzylideneglycerol, is a chiral cyclic acetal with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It belongs to the 1,3-dioxane class and exists as distinct cis and trans stereoisomers [1]. The compound serves as a protected glycerol derivative, with its 5-methoxy substituent providing a stable methyl ether functionality that differentiates it from the parent alcohol (2-phenyl-1,3-dioxan-5-ol) and the unsubstituted 2-phenyl-1,3-dioxane scaffold . Its primary documented role is as a key synthetic intermediate in the preparation of biologically active ether glycerolipids, most notably edelfosine (ET-18-OCH₃) and its analogues [2].

Why Generic 2-Phenyl-1,3-dioxane Analogs Cannot Replace 5-Methoxy-2-phenyl-1,3-dioxane in Critical Applications


The 5-methoxy substituent in 5-methoxy-2-phenyl-1,3-dioxane (CAS 104216-84-4) fundamentally alters its physicochemical and functional profile compared to the parent 2-phenyl-1,3-dioxane (CAS 772-01-0) and the 5-hydroxy analogue (CAS 1708-40-3). The methoxy ether cannot act as a hydrogen-bond donor, eliminating the protic reactivity of the alcohol and enabling orthogonal protection strategies in multi-step syntheses . Furthermore, stereochemical configuration at C5 critically determines ion-complexation capability: the cis isomer can simultaneously coordinate a sodium ion using all three ring oxygen atoms, whereas the trans isomer cannot, resulting in measurably different induced chemical shifts in NMR studies [1]. These distinctions mean that substituting with a non-methoxylated or stereochemically undefined analogue will compromise both synthetic fidelity and functional performance in applications requiring defined stereoelectronic properties.

5-Methoxy-2-phenyl-1,3-dioxane: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Cis Stereoisomer Sodium-Ion Complexation Superiority: Quantitative NMR Shift Evidence

In a direct head-to-head NMR study, the cis isomer of 5-methoxy-2-phenyl-1,3-dioxane exhibited significantly greater sodium-ion-induced chemical shift changes in its acetal-proton resonance compared to the trans isomer, attributed to the cis isomer's unique capacity to simultaneously engage all three oxygen atoms in bidentate/tridentate Na⁺ coordination. The trans isomer, with the 5-methoxy group in an equatorial orientation, cannot achieve this cooperative binding geometry [1].

Stereochemistry Ion Complexation NMR Spectroscopy Molecular Recognition

Edelfosine Synthetic Intermediate: Exclusive Role in Antitumor Ether Glycerolipid Production

5-Methoxy-2-phenyl-1,3-dioxane (synonym: 2-O-methyl-1,3-O,O-benzylideneglycerol) is explicitly documented as the protected intermediate (II) in the established synthetic route to ET-18-OCH₃ (edelfosine), a clinically investigated antitumor ether phospholipid. This benzylidene-protected methyl glycerol is hydrolyzed to 2-O-methylglycerol (III), which then undergoes condensation with octadecyl bromide to yield the lyso-PAF analogue core [1]. The 5-methoxy group serves as a permanently masked methyl ether that survives the benzylidene deprotection step, enabling a convergent synthetic strategy [2].

Synthetic Chemistry Antitumor Agents Ether Glycerolipids Edelfosine

Hydrogen-Bond Donor Deficiency: Physicochemical Differentiation from 5-Hydroxy Analogue

5-Methoxy-2-phenyl-1,3-dioxane has zero hydrogen-bond donors (HBD = 0), compared to one HBD for 2-phenyl-1,3-dioxan-5-ol. This difference has measurable consequences for membrane permeability (logP) and solubility. The target compound has a computed XLogP of 1.2 , whereas the 5-hydroxy analogue is expected to have a lower logP due to its H-bond donor capacity . The absence of H-bond donation also means 5-methoxy-2-phenyl-1,3-dioxane cannot engage in protic side-reactions (e.g., esterification, silylation) that complicate the handling of the 5-hydroxy analogue in anhydrous or base-sensitive environments.

Physicochemical Properties Hydrogen Bonding Drug Design Solubility

Selective Reductive Ring-Opening to 1-O-Benzyl-2-O-methyl-rac-glycerol: A Gateway Intermediate for Designer Ether Lipids

5-Methoxy-2-phenyl-1,3-dioxane undergoes regioselective reductive ring-opening with BH₃·THF complex to yield 1-O-benzyl-2-O-methyl-rac-glycerol, a versatile intermediate for preparing diverse 1-O-alkyl-2-O-methyl-rac-glycerolipids [1]. This reaction exploits the differential reactivity of the two acetal C-O bonds, where the benzylic C-O bond is preferentially cleaved. In contrast, 2-phenyl-1,3-dioxane (lacking the 5-methoxy group) undergoes non-selective ring-opening or may require different conditions, and 2-phenyl-1,3-dioxan-5-ol may undergo competing O-benzylation or oxidation side-reactions under the same conditions .

Reductive Cleavage Ether Glycerolipids Synthetic Methodology BH₃·THF

Physicochemical Property Comparison: Boiling Point, Density, and Flash Point Differentiation

Computed and experimentally measured physicochemical properties differentiate 5-methoxy-2-phenyl-1,3-dioxane from its closest structural analogs. The target compound has a boiling point of 287.2 ± 35.0 °C at 760 mmHg, density of 1.1 ± 0.1 g/cm³, and flash point of 95.3 ± 23.2 °C . For comparison, 2-phenyl-1,3-dioxane (no 5-substituent, MW 164.20) has a lower boiling point (~250-260 °C predicted), while 2-phenyl-1,3-dioxan-5-ol (MW 180.20, CAS 1708-40-3) has a predicted boiling point of 333.6 ± 37.0 °C and a melting point of 83-86 °C (solid at room temperature) . The target compound's liquid state at ambient temperature and intermediate boiling point make it more convenient for liquid-phase handling compared to the solid 5-hydroxy analogue.

Physicochemical Properties Boiling Point Density Flash Point

5-Methoxy-2-phenyl-1,3-dioxane: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Antitumor Ether Glycerolipids (Edelfosine and Structural Analogues)

5-Methoxy-2-phenyl-1,3-dioxane is the preferred protected intermediate for the synthesis of ET-18-OCH₃ (edelfosine) and related 1-O-alkyl-2-O-methyl-rac-glycerolipids. Its 5-methoxy group eliminates the need for post-deprotection C2 methylation, reducing the synthetic sequence by one step compared to routes employing 2-phenyl-1,3-dioxan-5-ol. The benzylidene acetal is selectively cleaved by BH₃·THF to yield 1-O-benzyl-2-O-methyl-rac-glycerol, a gateway intermediate for diverse ether lipid libraries [1]. This application is supported by direct synthetic documentation in the Drug Synthesis Database and primary literature [2].

Sodium-Selective Ionophore or Molecular Recognition Scaffold Development

The cis isomer of 5-methoxy-2-phenyl-1,3-dioxane demonstrates selective and enhanced sodium-ion complexation compared to its trans isomer, as evidenced by ¹H NMR chemical shift perturbation studies [1]. For researchers developing sodium-selective ionophores, sensors, or phase-transfer catalysts, the cis isomer provides a pre-organized oxygen triad coordination geometry that the trans isomer cannot replicate. Stereochemically defined procurement of the cis isomer (CAS 26310-31-6) is essential for these applications.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The zero hydrogen-bond donor (HBD = 0) profile of 5-methoxy-2-phenyl-1,3-dioxane [1] enables orthogonal protection strategies where the methyl ether remains inert under conditions that would react with or deprotect free hydroxyl groups. This property is particularly valuable in multi-step syntheses of polyfunctional molecules (e.g., glycolipids, glycophospholipids, or natural product derivatives) where precise control over protecting group manipulation is critical. The compound does not engage in silylation, acylation, or oxidation reactions that complicate the use of 2-phenyl-1,3-dioxan-5-ol (HBD = 1) [2].

Liquid-Phase Handling in Automated Synthesis and Formulation

With a boiling point of 287.2 °C and liquid physical state at ambient temperature [1], 5-methoxy-2-phenyl-1,3-dioxane is compatible with automated liquid-handling systems and continuous flow chemistry platforms. In contrast, 2-phenyl-1,3-dioxan-5-ol is a solid at room temperature (mp 83-86 °C) [2], requiring pre-dissolution, heating, or solid-dispensing equipment that adds operational complexity. Procurement of the 5-methoxy derivative is therefore indicated for laboratories prioritizing streamlined, automation-ready workflows.

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